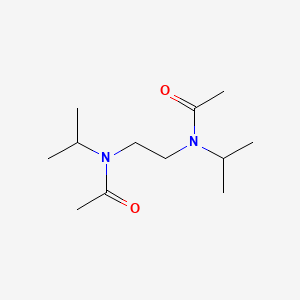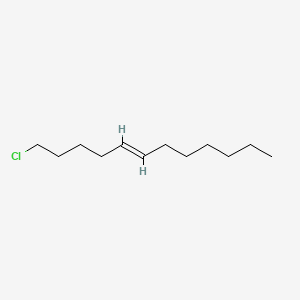
5-Dodecene, 1-chloro-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dodecene, 1-chloro-, (5Z)- is an organic compound with the molecular formula C12H23Cl. It is a chlorinated derivative of dodecene, featuring a chlorine atom attached to the first carbon of the dodecene chain. The (5Z) notation indicates the presence of a double bond between the fifth and sixth carbon atoms in the cis configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecene, 1-chloro-, (5Z)- typically involves the chlorination of 5-Dodecene. This can be achieved through the addition of chlorine gas to the dodecene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the formation of the (5Z) isomer.
Industrial Production Methods
Industrial production of 5-Dodecene, 1-chloro-, (5Z)- may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and chlorine concentration are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Dodecene, 1-chloro-, (5Z)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as bromine, hydrogen gas with a palladium catalyst, or other electrophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid are commonly employed.
Major Products Formed
Substitution Reactions: Formation of 5-Dodecene-1-ol.
Addition Reactions: Formation of dibromo derivatives or hydrogenated products.
Oxidation Reactions: Formation of epoxides or other oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
5-Dodecene, 1-chloro-, (5Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 5-Dodecene, 1-chloro-, (5Z)- depends on the specific reaction or application. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Dodecene, 1-bromo-, (5Z)-: Similar structure with a bromine atom instead of chlorine.
5-Dodecene, 1-iodo-, (5Z)-: Similar structure with an iodine atom instead of chlorine.
5-Dodecene, 1-fluoro-, (5Z)-: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
5-Dodecene, 1-chloro-, (5Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The (5Z) configuration of the double bond also influences its chemical behavior and interactions compared to its (5E) isomer or other halogenated derivatives.
Eigenschaften
CAS-Nummer |
71673-24-0 |
|---|---|
Molekularformel |
C12H23Cl |
Molekulargewicht |
202.76 g/mol |
IUPAC-Name |
(E)-1-chlorododec-5-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3/b8-7+ |
InChI-Schlüssel |
JCUPTNHYJZXKIH-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCCCCl |
Kanonische SMILES |
CCCCCCC=CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


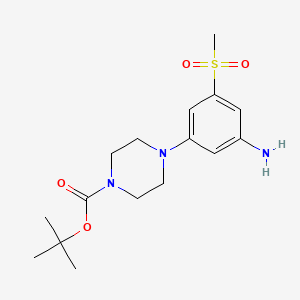
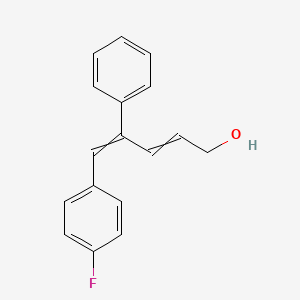
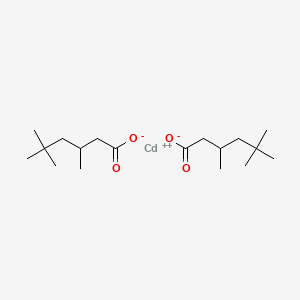
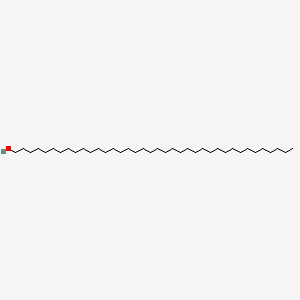
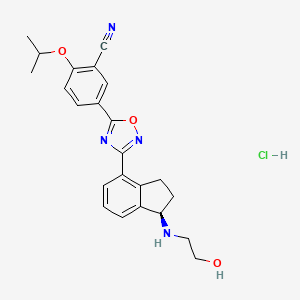
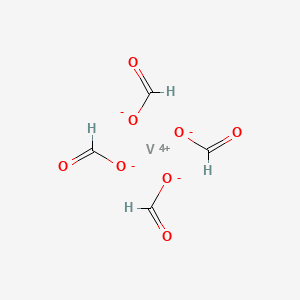
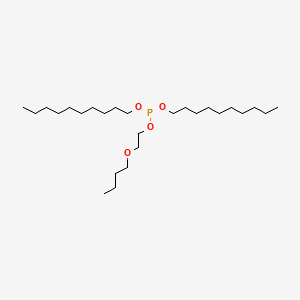
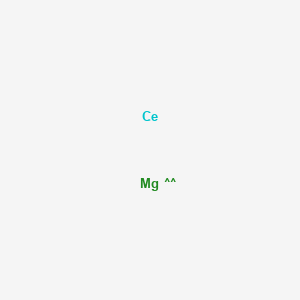
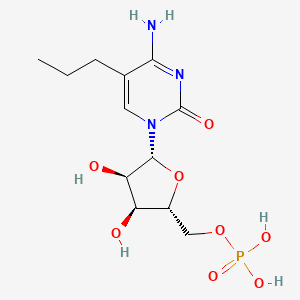
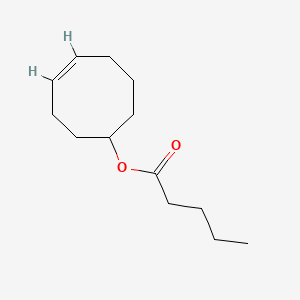
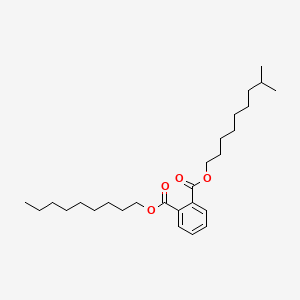
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

